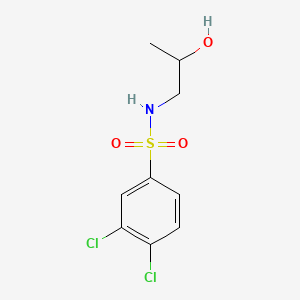

3,4-dichloro-N-(2-hydroxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-(2-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO3S/c1-6(13)5-12-16(14,15)7-2-3-8(10)9(11)4-7/h2-4,6,12-13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIJVDOCOKXULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (20-40°C)

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzene ring undergo substitution under alkaline or nucleophilic conditions. Key reactions include:

-

Aromatic Halogen Exchange : Replacement of chlorine with other nucleophiles (e.g., -OH, -NH₂) using aqueous NaOH or NH₃ at elevated temperatures (80–100°C).

-

Sulfonamide Group Reactivity : The sulfonamide nitrogen participates in alkylation or acylation reactions. For example, treatment with methyl iodide in DMF forms N-methyl derivatives.

Representative Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Aromatic -Cl substitution | NaOH (10%), 100°C, 6 hrs | 3,4-Dihydroxy-N-(2-hydroxypropyl)benzenesulfonamide |

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl-3,4-dichloro-N-(2-hydroxypropyl)benzenesulfonamide |

Oxidation and Reduction

The hydroxypropyl group and sulfonamide moiety are susceptible to redox transformations:

-

Hydroxypropyl Oxidation : Catalytic oxidation with KMnO₄/H₂SO₄ converts the -CH(OH)CH₃ group to a ketone, forming 3,4-dichloro-N-(2-oxopropyl)benzenesulfonamide.

-

Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thiol derivative, though this requires anhydrous conditions and controlled temperatures (-10°C to 0°C).

Mechanistic Insight :

Oxidation of the hydroxypropyl chain proceeds via a radical intermediate stabilized by the sulfonamide’s electron-withdrawing effect, as observed in analogous sulfonamide systems .

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis : Concentrated HCl (12 M) at reflux cleaves the S-N bond, yielding 3,4-dichlorobenzenesulfonic acid and 2-hydroxypropylamine.

-

Basic Hydrolysis : NaOH (5 M) at 120°C generates sulfonate salts and amine byproducts.

Kinetic Data :

-

Hydrolysis rates increase 3-fold in basic vs. acidic media due to hydroxide ion nucleophilicity.

Coupling Reactions

The hydroxypropyl group facilitates etherification or esterification:

-

Ether Synthesis : Reaction with alkyl halides (e.g., benzyl chloride) in the presence of NaH produces ether-linked derivatives.

-

Ester Formation : Acetylation with acetic anhydride yields acetoxypropyl analogs.

Industrial Applications :

Continuous flow reactors optimize these reactions by minimizing side products (e.g., <5% di-alkylated byproducts).

Catalytic Interactions

The compound acts as a ligand in metal-catalyzed reactions:

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound has been investigated for its potential use in treating various central nervous system (CNS) disorders. Notable applications include:

- CNS Disorders : Research indicates that compounds similar to 3,4-dichloro-N-(2-hydroxypropyl)benzenesulfonamide may serve as serotonin antagonists, potentially aiding in the treatment of conditions such as anxiety, depression, and schizophrenia. These compounds are being explored for their ability to modulate serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation and cognitive function .

- Neurodegenerative Diseases : There is interest in the compound's role in addressing neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism may involve reducing neuroinflammation or modulating neurotransmitter levels, thereby improving cognitive function and memory retention .

Antimicrobial Properties

As a sulfonamide derivative, this compound exhibits potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This makes them valuable in treating bacterial infections, especially those caused by resistant strains.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

- Animal Studies : In vivo studies have demonstrated that compounds similar to this sulfonamide can significantly reduce symptoms associated with anxiety and depression in animal models. For instance, administration of such compounds led to observable behavioral changes consistent with reduced anxiety levels .

- Antimicrobial Efficacy : Laboratory studies have shown that this compound exhibits significant antibacterial activity against a range of pathogens, including strains resistant to common antibiotics. The effectiveness was assessed using standard susceptibility testing methods.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Chlorosulfonation | Electrophilic substitution | Room temperature |

| Nucleophilic substitution | Reaction with amine | Basic conditions |

| Hydroxypropyl addition | Alkylation | Basic conditions |

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related sulfonamides:

Key Observations:

- Hydroxypropyl vs. Hydroxyphenyl: The aliphatic hydroxyl group in the target compound enhances water solubility compared to the aromatic hydroxyl in the 2-hydroxyphenyl analog . The latter’s phenolic -OH is more acidic (pKa ~10) versus the alcoholic -OH (pKa ~16–18).

- Chirality: The (2S)-hydroxypropyl group in the target compound introduces stereochemical complexity absent in non-chiral analogs like the 4-chlorophenyl derivative .

- Crystal Packing : The 4-chlorophenyl analog forms inversion dimers via N–H⋯O hydrogen bonds, a feature likely shared by the target compound due to its sulfonamide moiety .

Biological Activity

3,4-Dichloro-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H12Cl2N2O3S

- CAS Number : 1153554-99-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism leads to bacteriostatic effects against a range of pathogens.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may be a viable candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties. The compound was shown to inhibit lipoxygenases (LOXs), which are enzymes involved in the inflammatory response. Specifically, it demonstrated selective inhibition of platelet-type 12-LOX, which is implicated in various inflammatory diseases.

Case Studies

-

In Vivo Efficacy in Animal Models : A study evaluated the efficacy of this compound in a mouse model of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups.

- Dosage : 10 mg/kg body weight

- Outcome : Reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) were observed.

-

Synergistic Effects with Other Antibiotics : Another investigation assessed the compound's potential synergistic effects when combined with traditional antibiotics. Results showed enhanced antibacterial activity against resistant strains when used in combination therapy.

Combination Synergy Effect This compound + Amoxicillin Synergistic (FIC index < 0.5) This compound + Ciprofloxacin Additive (FIC index = 0.5-1)

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(2-hydroxypropyl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves sequential chlorination and sulfonamide coupling. Key steps include:

- Core formation : React 3,4-dichlorobenzenesulfonyl chloride with 2-hydroxypropylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

- Purification : Use column chromatography or recrystallization to isolate the product.

- Optimization variables : Adjust solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of amine, and reaction temperature (ambient vs. reflux). Continuous flow chemistry can enhance scalability and reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms the sulfonamide linkage (e.g., bond angles: C-S-N ≈ 107°, S-O ≈ 1.43 Å) .

- NMR spectroscopy : H NMR peaks for the hydroxypropyl group appear at δ 1.2–1.4 ppm (CH), δ 3.5–3.7 ppm (CH), and δ 4.8 ppm (OH, broad) .

- IR spectroscopy : Key stretches include S=O (~1330–1160 cm), N-H (~3230 cm), and C-Cl (~750 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Strategies include:

- Multi-scan absorption corrections : Mitigate data collection artifacts (e.g., using CrysAlis RED) .

- Validation tools : Employ SHELXL’s built-in checks (e.g., ADDSYM for missed symmetry) and cross-validate with spectroscopic data .

- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion noise .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Computational docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., PPARγ for antidiabetic applications) .

- Mutagenesis studies : Modify the hydroxypropyl group or chlorine substituents to assess impact on receptor binding (e.g., IC shifts in enzyme inhibition assays) .

- Comparative crystallography : Co-crystallize derivatives with target proteins (e.g., nuclear receptors) to map ligand-protein interactions .

Q. How should researchers address conflicting reactivity data in sulfonamide functionalization?

Contradictions in regioselectivity (e.g., competing N- vs. O-alkylation) can arise from solvent polarity or catalyst choice. Systematic approaches include:

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates.

- Catalyst screening : Test Pd vs. Cu catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor sulfonamide deprotonation, enhancing nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.